![molecular formula C13H18N2O4 B2937529 2-(Hexylamino)-5-nitrobenzoic acid CAS No. 112887-30-6](/img/structure/B2937529.png)
2-(Hexylamino)-5-nitrobenzoic acid
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. It might also include studying its spectroscopic properties .Scientific Research Applications
Synthesis and Polymerization Control
2-(Hexylamino)-5-nitrobenzoic acid is a chemical compound that can potentially serve as a precursor in the synthesis of various organic compounds, including polymers. For instance, research into the oxidation of α-(N-alkylamino) phosphonic acid esters, which share structural similarities with 2-(Hexylamino)-5-nitrobenzoic acid, has led to the development of stable β-phosphonylated nitroxides. These compounds have been found to efficiently control the free radical polymerization of styrene, demonstrating a faster rate of propagation than observed in systems mediated by other nitroxides like TEMPO (Grimaldi et al., 2000).
Anticonvulsant Activities
The anticonvulsant activities of metal complexes with nitrobenzoic acid derivatives have been investigated, revealing that compounds with structural features related to 2-(Hexylamino)-5-nitrobenzoic acid can exhibit significant anticonvulsant effects. Studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, which are structurally analogous to the hexylamino nitrobenzoic acid, demonstrated unique bonding features and physical properties contributing to their anticonvulsant activities (D'angelo et al., 2008).
Energetic Materials Development
The compound's potential utility extends to the field of energetic materials, where derivatives of nitrobenzoic acid have been explored for their high-performance characteristics. The synthesis and characterization of energetic materials like 2-amino-5-nitrotetrazole (ANT) and related compounds demonstrate the relevance of nitrobenzoic acid derivatives in producing high explosive performances, indicating potential research applications for 2-(Hexylamino)-5-nitrobenzoic acid in this domain (Klapötke et al., 2012).
Electrochemical Studies
The electrochemical behavior of nitrobenzoic acids, such as 3,5-dinitrobenzoic acid, has been studied for insights into the reduction processes of nitro groups. These studies offer a foundation for understanding the electrochemical properties of similar compounds, including 2-(Hexylamino)-5-nitrobenzoic acid, which could be useful in developing sensors or other electrochemical applications (Moscoso et al., 2016).
Green Synthesis Approaches
Research into green chemistry has led to efficient synthesis protocols that use nitrobenzoic acid derivatives as starting materials. For example, the development of a one-pot method for the synthesis of mesalamine from 2-chloro-5-nitrobenzoic acid highlights the potential for environmentally friendly approaches to synthesize compounds that could include 2-(Hexylamino)-5-nitrobenzoic acid (Lakshmi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(hexylamino)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-4-5-8-14-12-7-6-10(15(18)19)9-11(12)13(16)17/h6-7,9,14H,2-5,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCAJFZDQXKYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexylamino)-5-nitrobenzoic acid | |
CAS RN |
112887-30-6 |
Source
|
Record name | 2-(hexylamino)-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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